N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0777027
InChI: InChI=1S/C22H18N2O2S/c1-15-7-6-8-16(13-15)26-14-21(25)23-18-10-3-2-9-17(18)22-24-19-11-4-5-12-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)
SMILES: CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Molecular Formula: C22H18N2O2S
Molecular Weight: 374.5 g/mol

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC0777027

Molecular Formula: C22H18N2O2S

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide -

Specification

Molecular Formula C22H18N2O2S
Molecular Weight 374.5 g/mol
IUPAC Name N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Standard InChI InChI=1S/C22H18N2O2S/c1-15-7-6-8-16(13-15)26-14-21(25)23-18-10-3-2-9-17(18)22-24-19-11-4-5-12-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)
Standard InChI Key RFSZESIDBWVOND-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3

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